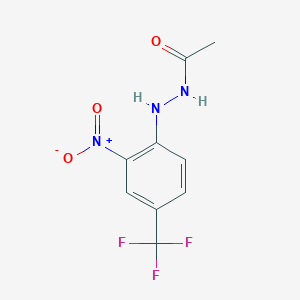
N'-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide is a chemical compound with the molecular formula C9H8F3N3O3 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with acetic anhydride and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Nitration: 2-nitro-4-(trifluoromethyl)aniline is synthesized by nitrating 4-(trifluoromethyl)aniline.
Acetylation: The nitroaniline derivative is then acetylated using acetic anhydride.
Hydrazinolysis: The acetylated product is treated with hydrazine hydrate to form N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient mixing, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetohydrazide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-amino-4-(trifluoromethyl)phenylacetohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The acetohydrazide moiety can form hydrogen bonds with target proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)phenol
- 2-Nitro-4-(trifluoromethyl)benzonitrile
Uniqueness
N’-(2-Nitro-4-(trifluoromethyl)phenyl)acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a trifluoromethyl group makes it a valuable intermediate in organic synthesis, while the acetohydrazide moiety provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H8F3N3O3 |
|---|---|
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
N'-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide |
InChI |
InChI=1S/C9H8F3N3O3/c1-5(16)13-14-7-3-2-6(9(10,11)12)4-8(7)15(17)18/h2-4,14H,1H3,(H,13,16) |
Clave InChI |
HGFPZZHYJCKJAW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















